molecular formula C19H27N5O2 B2378024 2-(3,5-dimethyl-1H-pyrazol-1-yl)-5,6-dimethyl-3-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)pyrimidin-4(3H)-one CAS No. 1002218-64-5

2-(3,5-dimethyl-1H-pyrazol-1-yl)-5,6-dimethyl-3-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)pyrimidin-4(3H)-one

Cat. No. B2378024
CAS RN: 1002218-64-5
M. Wt: 357.458
InChI Key: JLXJHCVIIHUPJO-UHFFFAOYSA-N
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Description

2-(3,5-dimethyl-1H-pyrazol-1-yl)-5,6-dimethyl-3-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)pyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C19H27N5O2 and its molecular weight is 357.458. The purity is usually 95%.
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Scientific Research Applications

Insecticidal and Antimicrobial Applications

  • Insecticidal and Antibacterial Potential : This compound and related derivatives have been synthesized and evaluated for their insecticidal activity against Pseudococcidae insects and antibacterial potential against selected microorganisms. The relationship between structure and biological activity was a key focus of this study (Deohate & Palaspagar, 2020).

  • Anticancer and Anti-5-lipoxygenase Agents : Novel series of pyrazolopyrimidines, closely related to the compound , were synthesized and screened for cytotoxic and 5-lipoxygenase inhibition activities. The study aimed at understanding the structure-activity relationship (SAR) of these compounds (Rahmouni et al., 2016).

Synthesis and Characterization

  • Synthesis of Pyrimidine Derivatives : Research has been conducted on the synthesis of new pyrimidine derivatives, analyzing their structure through various spectroscopic methods. These studies are crucial for understanding the compound’s properties and potential applications (El-Essawy, 2010).

  • Isoxazolines and Isoxazoles Synthesis : The compound and its derivatives have been used in the synthesis of novel isoxazolines and isoxazoles, contributing to the field of heterocyclic chemistry (Rahmouni et al., 2014).

Complex Formation and Stability

  • Complex Formation with Phenols : Studies have shown that this compound forms complexes with phenols, which are stable at high temperatures. This property could be leveraged in various chemical applications (Erkin et al., 2017).

Antitumor Applications

  • Antitumor Activity : Certain derivatives of the compound have been synthesized and tested for their antitumor activity, particularly against the MCF-7 human breast adenocarcinoma cell line. This research indicates potential applications in cancer treatment (Abdellatif et al., 2014).

Antimicrobial Activity

  • Novel Antimicrobial Agents : The compound's derivatives have been investigated for their antimicrobial activity, showing promise as new antimicrobial agents against various bacterial and fungal strains (Hafez et al., 2016).

  • Antibacterial and Antifungal Agents : Another study focused on the synthesis of novel compounds with pyrimidinyl and pyrazolyl moieties, evaluating their efficacy as antibacterial and antifungal agents (Kamal et al., 2015).

  • Sulfonamido Moiety Containing Compounds : Research has been conducted on synthesizing new heterocyclic compounds containing a sulfonamido moiety, including the compound , to explore their potential as antibacterial agents (Azab et al., 2013).

properties

IUPAC Name

2-(3,5-dimethylpyrazol-1-yl)-5,6-dimethyl-3-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N5O2/c1-12-6-8-22(9-7-12)17(25)11-23-18(26)15(4)16(5)20-19(23)24-14(3)10-13(2)21-24/h10,12H,6-9,11H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLXJHCVIIHUPJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)CN2C(=O)C(=C(N=C2N3C(=CC(=N3)C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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